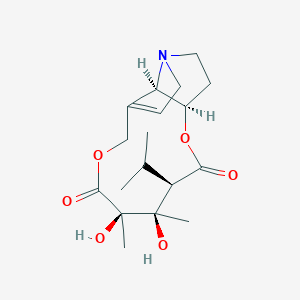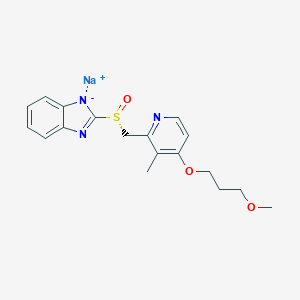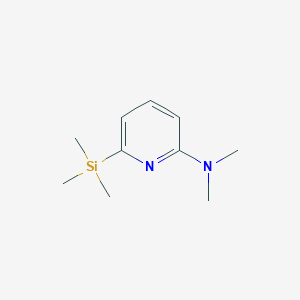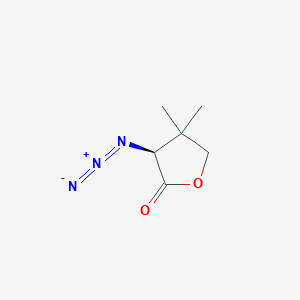
Trichodesmine
Overview
Description
Trichodesmine is a natural product derived from the plant Trichodesma zeylanicum, which is native to India and Sri Lanka. It is a quinazoline alkaloid with a wide range of biological activities. It has been studied for its potential as an anticancer and anti-inflammatory agent, as well as for its ability to modulate cell signaling pathways. In addition, trichodesmine has been shown to possess antiviral, antibacterial, antifungal, and anti-parasitic properties. This review will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of trichodesmine.
Scientific Research Applications
1. Monitoring Pyrrolizidine Alkaloid Content in Honey Trichodesmine can be present in honey made from the nectar of Crotalaria plants. It has become a compound of interest for monitoring PA content in honey and related products due to potential health risks associated with PA consumption .
Hepatotoxicity Studies
Trichodesmine has been shown to produce hepatotoxicity, which is toxicity that affects the liver. This makes it a compound of interest in the study of liver diseases and the development of treatments or preventive measures against liver toxicity .
Pneumotoxicity Research
Similarly, Trichodesmine can cause pneumotoxicity, indicating its potential use in research related to lung toxicity and respiratory conditions .
Neurotoxicity Investigations
The neurotoxic effects of Trichodesmine are also noteworthy. It can be used in studies focusing on the nervous system’s response to toxic substances and in developing neuroprotective strategies .
Analytical Chemistry
In analytical chemistry, Trichodesmine can be used as a reference compound for various analytical techniques aimed at detecting and quantifying PA presence in biological samples .
Toxicological Studies
Due to its toxic properties, Trichodesmine is valuable for toxicological studies, contributing to our understanding of how PAs affect different biological systems and how to mitigate their harmful effects .
Mechanism of Action
Target of Action
Trichodesmine, a dehydropyrrolizidine alkaloid, exhibits hepatotoxic, pneumotoxic, and neurotoxic effects in vivo . The primary targets of Trichodesmine are the liver, lungs, and nervous system . These organs are crucial for metabolism, respiration, and signal transmission, respectively.
Mode of Action
Trichodesmine interacts with its targets primarily through the formation of highly reactive pyrrolic dehydroalkaloids . These metabolites are believed to be responsible for the toxicity of Trichodesmine . The compound’s interaction with its targets leads to significant changes in the normal functioning of the liver, lungs, and nervous system, resulting in hepatotoxicity, pneumotoxicity, and neurotoxicity .
Biochemical Pathways
The biochemical pathways affected by Trichodesmine are primarily related to the metabolism of the compound in the liver . Trichodesmine is metabolized in the liver to form highly reactive pyrrolic dehydroalkaloids . These metabolites can then interact with various biochemical pathways, leading to the observed toxic effects .
Pharmacokinetics
The pharmacokinetics of Trichodesmine involve its absorption, distribution, metabolism, and excretion (ADME). After ingestion, Trichodesmine is absorbed and distributed to various organs, including the liver, lungs, and nervous system . It is metabolized in the liver to form highly reactive pyrrolic dehydroalkaloids . The compound’s bioavailability is influenced by factors such as its absorption rate, distribution, and metabolism .
Result of Action
The molecular and cellular effects of Trichodesmine’s action include hepatotoxicity, pneumotoxicity, and neurotoxicity . These effects are primarily due to the formation of highly reactive pyrrolic dehydroalkaloids, which can interact with various cellular components and disrupt normal cellular functions .
Action Environment
The action, efficacy, and stability of Trichodesmine can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and the specific characteristics of the biological environment in which the compound is present . .
properties
IUPAC Name |
(1R,4R,5R,6R,16R)-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO6/c1-10(2)13-15(20)25-12-6-8-19-7-5-11(14(12)19)9-24-16(21)18(4,23)17(13,3)22/h5,10,12-14,22-23H,6-9H2,1-4H3/t12-,13+,14-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOODLZHDDSGRKL-FOOXYVKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]([C@]1(C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50970148 | |
| Record name | 4,5-Dihydroxy-4,5-dimethyl-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trichodesmine | |
CAS RN |
548-90-3 | |
| Record name | Trichodesmine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichodesmine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dihydroxy-4,5-dimethyl-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B190236.png)











